Computational Physicochemical Profile: N-(3-Chloro-2-nitrophenyl)acetamide vs. Its Meta-Chloro Isomer
The target compound N-(3-chloro-2-nitrophenyl)acetamide possesses a Topological Polar Surface Area (TPSA) of 74.9 Ų and a calculated XLogP3 of 2.1 [1]. Its positional isomer, N-(3-Chlorophenyl)-2-nitroacetamide (also known as 2-chloro-N-(3-nitrophenyl)acetamide), exhibits a TPSA of 83.6 Ų and a calculated XLogP3 of 1.9 [2]. This difference in computed properties arises directly from the distinct spatial arrangement of the nitro and chloro substituents relative to the acetamido group. The ortho-nitro group in the target compound engages in intramolecular hydrogen bonding with the adjacent amide N-H, reducing its availability for intermolecular interactions with solvent and thereby lowering the TPSA and increasing lipophilicity compared to the meta-nitro isomer. This quantitative difference in TPSA and XLogP3 is directly translatable to differences in reverse-phase chromatographic retention time and predicted membrane permeability, parameters that guide early-stage drug discovery or method development decisions [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 74.9 Ų |
| Comparator Or Baseline | N-(3-Chlorophenyl)-2-nitroacetamide (83.6 Ų) |
| Quantified Difference | -8.7 Ų (approximately 10.4% lower) |
| Conditions | Computational prediction (PubChem derived data) |
Why This Matters
A lower TPSA and higher logP in the target compound predict superior permeability across biological membranes and distinct retention in reversed-phase HPLC, directly informing selection for medicinal chemistry lead optimization or analytical method development.
- [1] Kuujia. Acetamide, N-(3-chloro-2-nitrophenyl)-, CAS 99233-27-9. Computed Properties (TPSA, XLogP3). View Source
- [2] PubChem. 2-Chloro-N-(3-nitrophenyl)acetamide, CID 279415. Computed Properties. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
